molecular formula C9H12BrNO2 B1360269 ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 5408-07-1

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1360269
CAS No.: 5408-07-1
M. Wt: 246.1 g/mol
InChI Key: POLBZQUAKJYNIF-UHFFFAOYSA-N
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Description

Crystal Structure Determination and Unit Cell Parameters

The crystallographic analysis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate provides fundamental insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound is limited in the available literature, comparative analysis with structurally related pyrrole derivatives offers valuable information about expected structural parameters. The pyrrole ring system in halogenated derivatives typically exhibits planarity with minimal deviation from the ideal five-membered ring geometry. The presence of the bromine substituent at the 4-position introduces significant steric and electronic effects that influence the overall molecular conformation and crystal packing arrangements.

The predicted collision cross section data provides complementary information about the molecular size and shape in different ionization states. According to mass spectrometric analysis, the compound exhibits various adduct formations with characteristic collision cross sections ranging from 146.7 Ų for the protonated molecular ion [M+H]⁺ to 188.4 Ų for the acetate adduct [M+CH₃COO]⁻. These values reflect the molecular dimensions and conformational flexibility of the compound in the gas phase, which correlates with solid-state structural parameters observed in crystallographic studies of related compounds.

The bromine atom's van der Waals radius significantly influences the crystal packing efficiency and intermolecular contacts. Halogen bonding interactions, particularly those involving the bromine substituent, play crucial roles in determining the supramolecular architecture. The ethyl carboxylate group contributes to the formation of hydrogen bonding networks through its carbonyl oxygen and potentially through weak CH···O interactions involving the ethyl chain. These interactions collectively determine the crystal stability and physical properties such as melting point and solubility characteristics.

Intermolecular Interactions and Packing Motifs

The crystal packing of this compound is influenced by multiple types of intermolecular interactions that stabilize the three-dimensional structure. The pyrrole nitrogen atom serves as a hydrogen bond donor, potentially forming NH···O interactions with the carbonyl oxygen atoms of neighboring molecules. The strength and directionality of these hydrogen bonds significantly impact the crystal cohesion and thermal stability. Additionally, the bromine substituent can participate in halogen bonding interactions, where it acts as an electrophilic center interacting with electron-rich regions of adjacent molecules.

The methyl groups at positions 3 and 5 of the pyrrole ring contribute to the hydrophobic character of the molecular surface and influence the crystal packing through van der Waals interactions. These substituents create steric constraints that affect the molecular orientation and packing density. The ethyl carboxylate moiety introduces both polar and nonpolar regions, leading to amphiphilic character that can result in layered or segregated packing arrangements where polar and nonpolar regions are spatially separated.

Comparative studies with related pyrrole carboxylate derivatives suggest that the crystal structures typically exhibit sheet-like or chain-like arrangements stabilized by hydrogen bonding networks. The specific substitution pattern in this compound likely promotes similar organizational patterns, with the bromine atom potentially directing the formation of specific supramolecular motifs through directional halogen bonding interactions.

Properties

IUPAC Name

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLBZQUAKJYNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202408
Record name 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester
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Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5408-07-1
Record name 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester
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Record name 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester
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Record name ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and direct synthetic approach involves electrophilic bromination of the parent compound ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate . The key steps include:

  • Starting material: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Reagent: Bromine (Br2)
  • Solvent: Aprotic solvents such as dichloromethane or acetic acid are preferred to control the reaction rate and selectivity.
  • Temperature: The reaction is typically carried out at low temperatures (0°C to 10°C) to prevent over-bromination and side reactions.
  • Reaction time: Several hours under controlled stirring to ensure complete and selective bromination at the 4-position of the pyrrole ring.

The bromination selectively introduces a bromine atom at the 4-position of the pyrrole ring due to the directing effects of the methyl groups at 3 and 5 positions and the ester functionality at position 2.

Reaction scheme:

$$
\text{Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate} + Br2 \xrightarrow[\text{0-10°C}]{\text{CH}2Cl_2} \text{this compound}
$$

Industrial Production Methods

Industrial synthesis of this compound leverages continuous flow reactors to optimize yield, purity, and scalability. Key features include:

  • Automated control of bromine addition to maintain low temperature and avoid excessive bromination.
  • Use of flow chemistry to improve heat dissipation and reaction control.
  • Enhanced product isolation techniques such as crystallization or chromatography to obtain high-purity material.
  • The process avoids environmentally harmful reagents and minimizes waste.

This approach results in consistent product quality, higher throughput, and safer handling of bromine.

Detailed Reaction Parameters and Analysis

Parameter Typical Conditions Notes
Starting material Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Commercially available or synthesized
Brominating agent Bromine (Br2) Used in stoichiometric or slight excess
Solvent Dichloromethane, Acetic acid Aprotic solvents preferred
Temperature 0°C to 10°C Low temperature controls selectivity
Reaction time 2 to 5 hours Monitored by TLC or HPLC
Work-up Quenching with sodium bisulfite or water Removal of excess bromine
Purification Column chromatography or recrystallization To achieve high purity
Yield Typically 70-85% Dependent on reaction control

Research Findings and Notes

  • Selectivity: Bromination under controlled low temperature and solvent conditions favors substitution at the 4-position, avoiding polybromination or substitution at other ring positions.
  • Solvent effect: Aprotic solvents such as dichloromethane facilitate better control over bromine reactivity compared to protic solvents, which may cause side reactions.
  • Safety: Bromine is highly reactive and corrosive; thus, industrial processes employ closed systems with proper ventilation and automated dosing.
  • Alternative methods: Some literature suggests ring-closure strategies starting from brominated aldehydes and acetoacetates to form substituted pyrrole esters, but direct bromination remains the most straightforward and widely used method.
  • Environmental considerations: Continuous flow methods reduce waste and exposure risks, aligning with green chemistry principles.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct bromination Bromination of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate with Br2 in CH2Cl2 at 0-10°C High selectivity, straightforward Requires careful temperature control and handling of bromine
Continuous flow bromination Automated bromine addition in flow reactor Scalable, consistent quality, safer Requires specialized equipment
Ring-closure from brominated aldehydes Bromination of propionaldehyde, then ring closure with ethyl acetoacetate and ammonia Mild conditions, available raw materials More steps, less direct

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity allows for various chemical transformations:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Reduction Reactions : The ester group can be reduced to alcohols.
  • Oxidation Reactions : Methyl groups can be oxidized to carboxylic acids.
Reaction TypeExample Products
SubstitutionVarious substituted pyrrole derivatives
ReductionEthyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-methanol
OxidationEthyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Research has indicated that this compound possesses antimicrobial and anticancer properties.

Antimicrobial Activity : Studies have demonstrated significant antibacterial activity against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

Anticancer Activity : Its efficacy against cancer cell lines has been evaluated:

Cell LineIC50 (µmol/L)
A-4310.065
MDA-MB-4689.4

These findings suggest that the compound may serve as a lead for developing new antimicrobial and anticancer agents.

Medicinal Applications

The compound is being explored as a building block for pharmaceutical agents . Its unique structure allows for modifications that can enhance biological activity. For example, derivatives of this compound are being investigated for their potential as targeted therapies in cancer treatment.

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and dyes . Its reactivity makes it suitable for creating various formulations that require specific chemical properties.

Case Studies

  • Antibacterial Development : A study published in MDPI investigated several pyrrole derivatives, including this compound, against resistant bacterial strains. The results highlighted its effectiveness compared to traditional antibiotics.
  • Antitumor Evaluation : Another significant study focused on pyrrole-based compounds for their antitumor activities. The investigated compound showed notable inhibitory effects on multiple cancer cell lines, indicating its potential for drug development.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active pyrrole moiety, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Reactivity
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate 4-Br, 3,5-diMe 246.10 2.57 42.09 Suzuki coupling, anti-tumor intermediates
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate None (parent compound) 167.20 - - Porphyrin precursor, crystallizes in hydrogen-bonded dimers
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 4-CHO 195.22 - - Forms bioactive Schiff bases (azomethines)
Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate 4-Hydrazinylidene 268.25 - - Hydrogen-bonding networks, nonlinear optical (NLO) properties

Reactivity and Functionalization

  • Bromine vs. Formyl Groups : The bromine substituent in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), whereas the formyl group in its analogue facilitates condensation reactions to form Schiff bases (azomethines) with amines .
  • Hydrazinylidene vs. Bromine : The hydrazinylidene derivative exhibits enhanced hydrogen-bonding capacity and intramolecular charge transfer, contributing to NLO activity, unlike the brominated compound, which prioritizes halogen-based reactivity .

Quantum Chemical Insights

Density functional theory (DFT) studies reveal:

  • The brominated compound exhibits lower electrophilicity compared to the hydrazinylidene derivative, which has a higher dipole moment due to charge separation .
  • Natural bond orbital (NBO) analysis of the hydrazinylidene analogue identifies strong intermolecular hydrogen bonds (N–H⋯O), absent in the brominated compound .

Biological Activity

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 5408-07-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a bromine atom at the 4-position and ethyl ester functionality at the 2-position. Its molecular formula is C₉H₁₂BrNO₂, and it exhibits various chemical reactivity due to the presence of both the bromine and ester groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atom can form halogen bonds, enhancing its binding affinity to biological targets.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active pyrrole moiety which interacts with enzymes and receptors.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, allowing for further derivatization into more biologically active compounds.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound's anticancer potential has also been explored. A study focused on its effects against several human carcinoma cell lines, including A-431 and MDA-MB-468. The results indicated:

Cell Line IC50 (µmol/L)
A-4310.065
MDA-MB-4689.4

These values demonstrate promising cytotoxic effects, indicating that this compound could be developed into an effective anticancer agent .

Study on Antimicrobial Properties

A study published in MDPI explored various pyrrole derivatives and their antibacterial activities. This compound was included among compounds tested against resistant strains of bacteria. The results highlighted its effectiveness compared to traditional antibiotics .

Anticancer Evaluation

Another significant study investigated a series of pyrrole-based compounds for their antitumor activities. This compound was synthesized and tested against multiple cancer cell lines, showing notable inhibitory effects that warrant further investigation for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, bromination of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C yields the brominated derivative. Optimization includes controlling stoichiometry (1.1–1.2 equiv. NBS) and reaction time (2–4 hr) to minimize over-bromination. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrrolic NH proton appears as a singlet near δ 12.5 ppm in DMSO-d₆, while the ethyl ester group shows a quartet at δ 4.2–4.3 ppm (J = 7.2 Hz) and a triplet at δ 1.3 ppm. Bromine’s deshielding effect shifts the adjacent pyrrole carbons to ~110–120 ppm in ¹³C NMR .
  • FT-IR : Strong carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H stretching at ~3200 cm⁻¹ confirm the ester and pyrrole moieties .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 274–276 (isotopic pattern confirms bromine presence) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic structure and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density functional theory (DFT) studies reveal that the bromine atom lowers the LUMO energy at the C4 position, enhancing electrophilicity for palladium-catalyzed coupling. The electron-withdrawing effect of Br increases the partial positive charge on C4, facilitating oxidative addition with Pd(0) complexes. Solvent effects (e.g., toluene vs. DMF) and ligand choice (e.g., SPhos vs. XPhos) must be optimized to balance reactivity and steric hindrance from the 3,5-dimethyl groups .

Q. What intermolecular interactions stabilize the crystal structure, and how do they impact tautomeric equilibria in the solid state?

  • Methodological Answer : Single-crystal X-ray diffraction shows dimer formation via N–H···O=C hydrogen bonds (2.8–3.0 Å) between the pyrrolic NH and ester carbonyl groups. These interactions lock the compound in the 1H-tautomeric form, suppressing keto-enol equilibria observed in solution. Packing analysis reveals π-π stacking (3.5–4.0 Å) between pyrrole rings, further stabilizing the lattice .

Q. How can conflicting NMR data (e.g., solvent-dependent chemical shifts) be resolved to confirm structural assignments?

  • Methodological Answer : Discrepancies in NH proton shifts (e.g., δ 12.5 ppm in DMSO vs. absence in CDCl₃ due to exchange broadening) are resolved by:

  • Using deuterated DMSO for enhanced NH signal resolution.
  • Performing variable-temperature NMR to slow proton exchange.
  • Cross-validating with 2D techniques (HSQC, HMBC) to correlate NH protons with adjacent carbons .

Methodological Challenges and Solutions

Q. What strategies mitigate competing side reactions during functionalization of the pyrrole core (e.g., bromination vs. oxidation)?

  • Methodological Answer :

  • Temperature Control : Bromination at 0°C minimizes oxidation of the pyrrole ring.
  • Protecting Groups : Temporarily protecting the NH group (e.g., as a tert-butoxycarbonyl derivative) prevents unwanted N-bromination.
  • Additives : Radical scavengers (e.g., BHT) suppress radical chain mechanisms that lead to over-bromination .

Q. How do steric effects from the 3,5-dimethyl groups influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The methyl groups at C3 and C5 create steric hindrance, directing electrophiles to the less hindered C4 position. Computational modeling (e.g., molecular electrostatic potential maps) predicts preferential attack at C4, validated experimentally by mono-substitution products in nitration and sulfonation reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
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ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

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